BenchChemオンラインストアへようこそ!

7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

Medicinal Chemistry Organic Synthesis Process Chemistry

This chloro‑pyrido[3,2‑d]pyrimidin‑4‑one is a privileged medicinal‑chemistry scaffold with a reactive chlorine at C‑7, enabling rapid parallel synthesis of 2,4,7‑trisubstituted analogs. Derivatives demonstrate low‑nanomolar IC50 values (3‑10 nM) against PI3Kα and exhibit reduced hERG binding relative to other chemotypes, making it the optimal core for oncology programs targeting the PI3K/AKT/mTOR pathway and for developing selective ERK5/CDK5 tool compounds.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B8086056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=NC2=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
InChIKeyCRWBTPSWGWPGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one: Core Scaffold for Kinase-Targeted Chemical Biology Probes & SAR Studies


7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one (CAS 897360-16-6) is a heterocyclic building block of the pyrido[3,2-d]pyrimidin-4-one class. Its fused bicyclic core is a privileged scaffold in medicinal chemistry, known to interact with ATP-binding pockets of various kinases . The presence of the reactive chlorine atom at the C-7 position makes this compound a critical intermediate for the synthesis of diverse 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, enabling extensive structure-activity relationship (SAR) exploration . Commercially, it is typically available at a purity of 95% with a molecular weight of 181.58 g/mol .

Why 7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one Cannot Be Replaced by Generic Kinase Inhibitor Scaffolds


Generic substitution with other chloro-heterocycles or common kinase inhibitor scaffolds is not feasible due to the unique, target-dependent SAR of the pyrido[3,2-d]pyrimidine core. This scaffold, particularly when substituted at the C-7 position, has been shown to confer specific potency and selectivity profiles against kinases such as PI3Kα, mTOR, CDK5, and ERK5 . A direct comparison shows that the C-7 substituted pyrido[3,2-d]pyrimidines can achieve IC50 values against PI3Kα in the low nanomolar range (3-10 nM), a level of potency not replicated by simpler 2,4-di-substituted pyrimidopyrimidine reference compounds . This specific scaffold geometry and substitution pattern are therefore critical for achieving the desired biological activity in target-based assays.

Quantitative Performance Metrics: 7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one vs. Closest Analogs & Alternatives


Synthetic Yield and Efficiency: 7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one vs. Unsubstituted Pyridopyrimidinone

The synthesis of 7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one from 3-amino-5-chloropicolinamide and triethyl orthoformate proceeds with an excellent isolated yield of 88.5% under neat conditions at 155°C for 22 hours . While a direct head-to-head comparison under identical conditions is not available, this high yield is notably superior to typical yields reported for the synthesis of the unsubstituted pyrido[3,2-d]pyrimidin-4-one scaffold, which often requires more forcing conditions or results in lower purity .

Medicinal Chemistry Organic Synthesis Process Chemistry

Impact of C-7 Substitution on PI3Kα Potency: Pyrido[3,2-d]pyrimidines vs. 2,4-Disubstituted Pyrimidopyrimidines

A comprehensive SAR study on a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines revealed that strategic substitution at the C-7 position is essential for achieving high potency against PI3Kα. Six novel derivatives in this series demonstrated IC50 values between 3 and 10 nM . This level of activity is a substantial improvement over the 2,4-di-substituted pyrimidopyrimidine derivatives used as references, which showed lower efficiency on the kinase .

Kinase Inhibition Oncology SAR

hERG Liability Reduction: Pyrido[3,2-d]pyrimidines vs. Clinical Candidate PF-3893787

In a series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold, the optimized ligands demonstrated significantly reduced binding to the hERG channel compared to the clinical stage compound PF-3893787, while maintaining good target affinity . Although specific quantitative data is not publicly disclosed, the reported 'significant reduction' in hERG binding is a critical differentiator for the scaffold, suggesting a superior cardiovascular safety profile for this chemical class.

Cardiotoxicity Drug Safety hERG Binding

Optimal Application Scenarios for 7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one in Academic and Industrial Research


Building Block for PI3K/mTOR Inhibitor Library Synthesis

This compound is an ideal starting material for the parallel synthesis of focused libraries targeting the PI3K/AKT/mTOR pathway. Its high synthetic yield and the demonstrated ability of C-7 substituted derivatives to achieve low nanomolar IC50 values against PI3Kα make it a high-value, validated core for medicinal chemistry campaigns in oncology.

Kinase Selectivity Profiling and Chemical Biology Probe Generation

The pyrido[3,2-d]pyrimidine scaffold has yielded highly selective probes, such as the ERK5 inhibitor BAY-885 . The 7-chloro analog is the direct precursor for exploring structure-selectivity relationships at the C-7 position. This is crucial for developing tool compounds that can deconvolute the roles of specific kinases in disease-relevant pathways without off-target confounding effects.

Development of Safer Drug Candidates with Reduced hERG Liability

Given the class-level evidence of reduced hERG binding relative to other chemotypes , this scaffold is particularly well-suited for programs where cardiovascular safety is a primary concern, such as in chronic inflammatory or autoimmune disease indications. The 7-chloro derivative provides a versatile entry point for generating analogs optimized for both potency and a favorable cardiac safety profile.

Quote Request

Request a Quote for 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.